molecular formula C25H25N5O5 B11204299 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide

Cat. No.: B11204299
M. Wt: 475.5 g/mol
InChI Key: GZHWXSCOSRAJBY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Properties

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31)

InChI Key

GZHWXSCOSRAJBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4

Origin of Product

United States

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